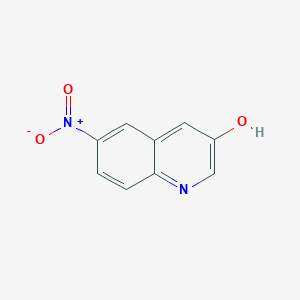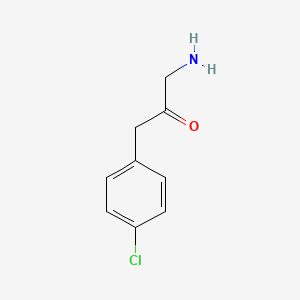
(2-Phenylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylpyridin-3-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second position of the pyridine ring and a methanamine group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyridin-3-yl)methanamine typically involves the reaction of 2-phenylpyridine with formaldehyde and ammonia or an amine source. The reaction conditions often require a catalyst and are carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: (2-Phenylpyridin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(2-Phenylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (2-Phenylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
- (2-Phenylpyridin-4-yl)methanamine
- (3-Phenylpyridin-2-yl)methanamine
- (4-Phenylpyridin-2-yl)methanamine
Comparison: Compared to its analogs, (2-Phenylpyridin-3-yl)methanamine exhibits unique properties due to the specific positioning of the phenyl and methanamine groups. This positioning influences its reactivity, biological activity, and potential applications. For example, the compound’s ability to undergo specific substitution reactions may differ from its analogs, making it more suitable for certain synthetic pathways or biological studies.
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
(2-phenylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H,9,13H2 |
InChIキー |
NNJGJDHZJMTFIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)




![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)




![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)

